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molecular formula C7H6N2OS B1298102 N-(3-cyanothiophen-2-yl)acetamide CAS No. 55654-18-7

N-(3-cyanothiophen-2-yl)acetamide

Cat. No. B1298102
M. Wt: 166.2 g/mol
InChI Key: ISSDPIIIRFZTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07358376B2

Procedure details

2-Amino-3-cyanothiophene (12 g) was heated at reflux in acetic anhydride (34 ml) for 15 minutes, cooled and refrigerated for 3 h. The crystalline product was filtered off (13.6 g).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]#[N:8].[C:9](OC(=O)C)(=[O:11])[CH3:10]>>[C:9]([NH:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]#[N:8])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC=1SC=CC1C#N
Step Two
Name
Quantity
34 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The crystalline product was filtered off (13.6 g)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(=O)NC=1SC=CC1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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